1-O-(3-Amino-2-hydroxypropyl)-D-glucitol hydrochloride
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Overview
Description
1-O-(3-Amino-2-hydroxypropyl)-D-glucitol hydrochloride is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a propyl chain, which is further linked to a glucitol moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-O-(3-Amino-2-hydroxypropyl)-D-glucitol hydrochloride typically involves the reaction of D-glucitol with 3-amino-2-hydroxypropyl derivatives. One common method includes the aminolysis of glycidyl derivatives obtained from epichlorohydrin and corresponding heterocyclic bases . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-O-(3-Amino-2-hydroxypropyl)-D-glucitol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving alkyl halides or sulfonates in the presence of a base.
Major Products: The major products formed from these reactions include various substituted glucitol derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1-O-(3-Amino-2-hydroxypropyl)-D-glucitol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Acts as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-O-(3-Amino-2-hydroxypropyl)-D-glucitol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. This compound can inhibit viral DNA polymerases by interacting with the hydroxyl group of a cyclic carbohydrate or acyclic alkyl residue situated near the pyrrole ring nitrogen atom .
Comparison with Similar Compounds
3-Amino-2-hydroxypropyl derivatives: These compounds share similar structural features and are used in similar applications.
Pyrrolo[2,3-d]pyrimidines: These compounds contain a 3-amino-2-hydroxypropyl substituent and are investigated for their antiviral properties.
Uniqueness: 1-O-(3-Amino-2-hydroxypropyl)-D-glucitol hydrochloride is unique due to its specific combination of functional groups and its ability to form stable hydrochloride salts. This enhances its solubility and stability, making it more versatile for various applications compared to its analogs.
Properties
CAS No. |
93963-67-8 |
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Molecular Formula |
C9H22ClNO7 |
Molecular Weight |
291.73 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-6-(3-amino-2-hydroxypropoxy)hexane-1,2,3,4,5-pentol;hydrochloride |
InChI |
InChI=1S/C9H21NO7.ClH/c10-1-5(12)3-17-4-7(14)9(16)8(15)6(13)2-11;/h5-9,11-16H,1-4,10H2;1H/t5?,6-,7+,8-,9-;/m1./s1 |
InChI Key |
NRSCURTUGURNPH-RXFLVXJHSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](COCC(CN)O)O)O)O)O)O.Cl |
Canonical SMILES |
C(C(COCC(C(C(C(CO)O)O)O)O)O)N.Cl |
Origin of Product |
United States |
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